N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl chain, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method starts with the preparation of the xanthene core, followed by the introduction of the fluorophenyl group and the methoxypropyl chain. The final step involves the formation of the carboxamide group.
Preparation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxypropyl Chain: The methoxypropyl chain can be attached through an alkylation reaction using a suitable alkylating agent.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Fluorophenyl)ethyl]hydrazinecarboxamide: This compound shares the fluorophenyl group but differs in the rest of its structure.
2-Fluoro-N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide: Another fluorophenyl-containing compound with a different core structure.
Uniqueness
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide is unique due to its specific combination of a xanthene core, fluorophenyl group, and methoxypropyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-24(28-2,18-11-5-6-12-19(18)25)15-26-23(27)22-16-9-3-7-13-20(16)29-21-14-8-4-10-17(21)22/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLGDJKGIIWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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